

# LanthaScreen® Eu Kinase Binding Assay for Zasocitinib: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Zasocitinib*

Cat. No.: *B8820545*

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## Introduction

**Zasocitinib** (formerly TAK-279) is a potent and highly selective, oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] TYK2 plays a crucial role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various immune-mediated inflammatory diseases. [2][3] **Zasocitinib** binds to the catalytically inactive pseudokinase domain (JH2) of TYK2, leading to the inhibition of its kinase activity and downstream signaling.[1] Its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3) is a key feature, potentially offering a better safety profile by avoiding off-target effects associated with broader JAK inhibition.[1][3]

The LanthaScreen® Eu Kinase Binding Assay is a robust and sensitive time-resolved fluorescence resonance energy transfer (TR-FRET) platform for quantifying the binding of inhibitors to kinases. This application note provides a detailed protocol for utilizing the LanthaScreen® Eu Kinase Binding Assay to determine the binding affinity of **Zasocitinib** to the TYK2 kinase.

## Principle of the Assay

The LanthaScreen® Eu Kinase Binding Assay is a competitive binding assay.[4] It relies on the binding of a fluorescently labeled, ATP-competitive small molecule "tracer" to the kinase of interest. The kinase itself is labeled with a tag (e.g., GST or His) and is detected by a Europium

(Eu)-labeled anti-tag antibody. When the tracer and the Eu-labeled antibody are both bound to the kinase, they are brought into close proximity, resulting in a high degree of Fluorescence Resonance Energy Transfer (FRET) from the Europium donor to the tracer's acceptor fluorophore.

When an inhibitor like **Zasocitinib** is introduced, it competes with the tracer for binding to the kinase. Displacement of the tracer by the inhibitor leads to a decrease in the FRET signal, which is directly proportional to the binding affinity of the inhibitor.<sup>[4]</sup>

## Data Presentation

The following table summarizes the quantitative data for the binding of **Zasocitinib** to the TYK2 JH2 domain as determined by TR-FRET based assays.

Compound	Target	Assay Type	Reported Value
Zasocitinib	TYK2 JH2 Domain	Homogeneous Time-Resolved Fluorescence	Ki: 0.0087 nM <sup>[5]</sup>
Zasocitinib	TYK2 JH2 Domain	HTRF-based Probe Displacement	IC50: 0.26 nM <sup>[6]</sup>

## Experimental Protocols

This section provides a detailed methodology for performing the LanthaScreen® Eu Kinase Binding Assay to determine the binding affinity of **Zasocitinib** for the TYK2 kinase. This protocol is adapted from the generic LanthaScreen® Eu Kinase Binding Assay protocol and the specific protocol for TYK2.<sup>[7]</sup>

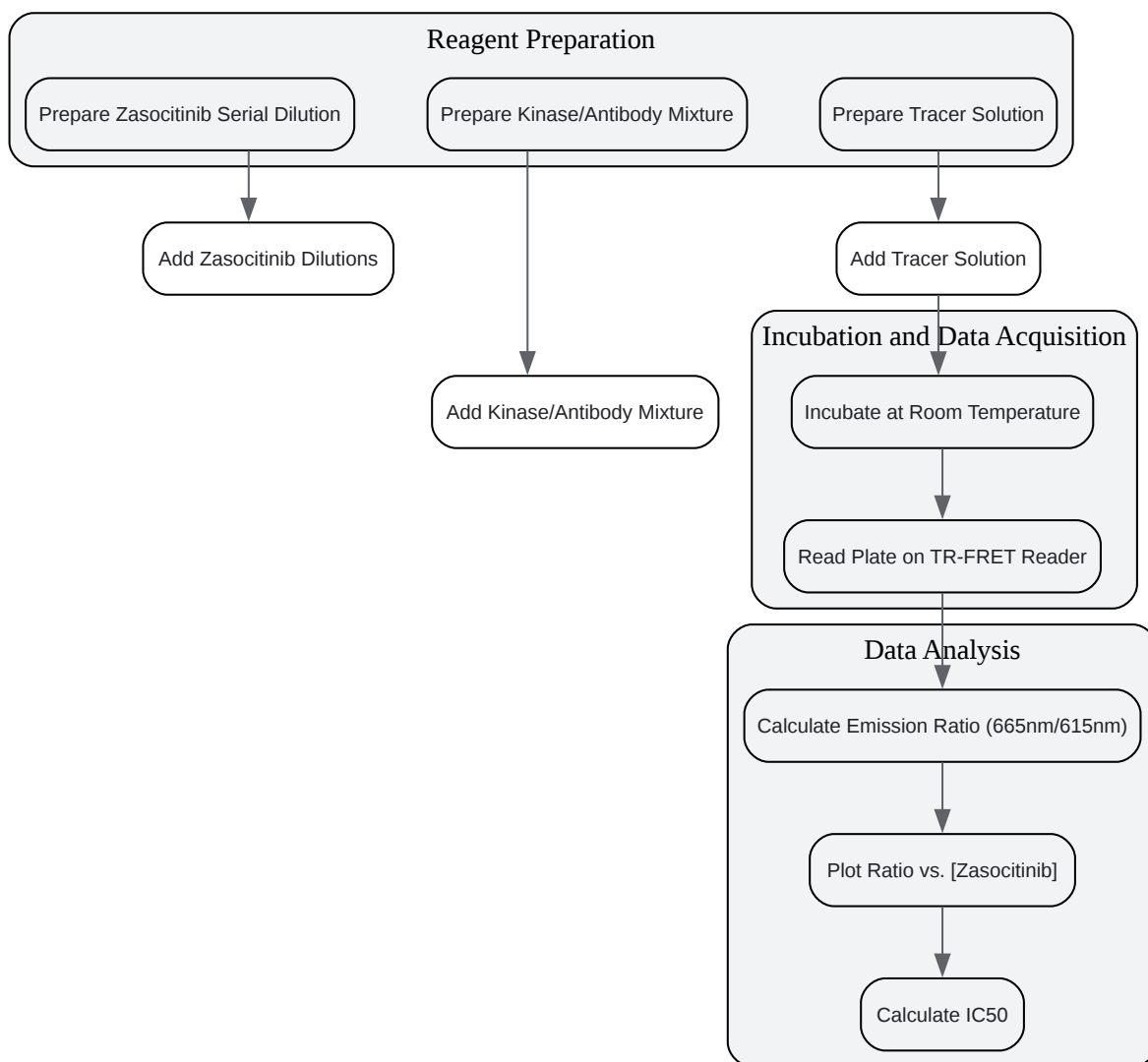
## Materials and Reagents

- Kinase: Recombinant human TYK2 (full-length or JH2 domain), tagged with GST or His.
- Antibody: LanthaScreen® Eu-anti-GST or Eu-anti-His Antibody (e.g., Thermo Fisher Scientific Cat. No. PV5594, PV5596).

- Tracer: Lanthascreen® Kinase Tracer 236 (e.g., Thermo Fisher Scientific Cat. No. PV5592).  
[\[7\]](#)
- Test Compound: **Zasocitinib**, prepared in a stock solution (e.g., 10 mM in DMSO).
- Assay Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35).
- Plates: Low-volume 384-well plates (white or black).
- Plate Reader: A TR-FRET capable plate reader with excitation at ~340 nm and emission detection at ~615 nm (Europium) and ~665 nm (Tracer).

## Experimental Workflow

The following diagram illustrates the general workflow for the Lanthascreen® Eu Kinase Binding Assay.



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Experimental workflow for the LanthaScreen® Eu Kinase Binding Assay.

## Detailed Protocol

## 1. Reagent Preparation:

- **Zasocitinib** Serial Dilution:

- Prepare a 10-point, 4-fold serial dilution of **Zasocitinib** in 100% DMSO, starting from a high concentration (e.g., 1 mM).
- From this DMSO series, create an intermediate dilution series at 4X the final desired concentration in 1X Kinase Buffer A.

- Kinase/Antibody Mixture:

- Prepare a 2X working solution of the TYK2 kinase and Eu-labeled anti-tag antibody in 1X Kinase Buffer A.
- The recommended final concentrations are typically 5 nM for the kinase and 2 nM for the antibody. Therefore, the 2X solution should contain 10 nM TYK2 and 4 nM Eu-anti-tag antibody.<sup>[7]</sup>
- Note: Prior to use, centrifuge the antibody stock at ~10,000 x g for 10 minutes to pellet any aggregates.

- Tracer Solution:

- Prepare a 4X working solution of Kinase Tracer 236 in 1X Kinase Buffer A.
- The final concentration of the tracer should be close to its K<sub>d</sub> for the kinase. For TYK2, a final concentration of 30 nM Tracer 236 has been suggested.<sup>[7]</sup> Therefore, the 4X solution should be 120 nM.

## 2. Assay Procedure:

- Dispense 5 µL of each 4X **Zasocitinib** dilution (or vehicle control) into the wells of a 384-well plate.
- Add 5 µL of the 2X TYK2 kinase/Eu-anti-tag antibody mixture to each well.
- Add 5 µL of the 4X Kinase Tracer 236 solution to each well.

- The final volume in each well will be 15  $\mu$ L.

### 3. Incubation and Plate Reading:

- Cover the plate and incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET capable plate reader.
  - Excitation: 340 nm
  - Emission: 615 nm (Europium) and 665 nm (Tracer)

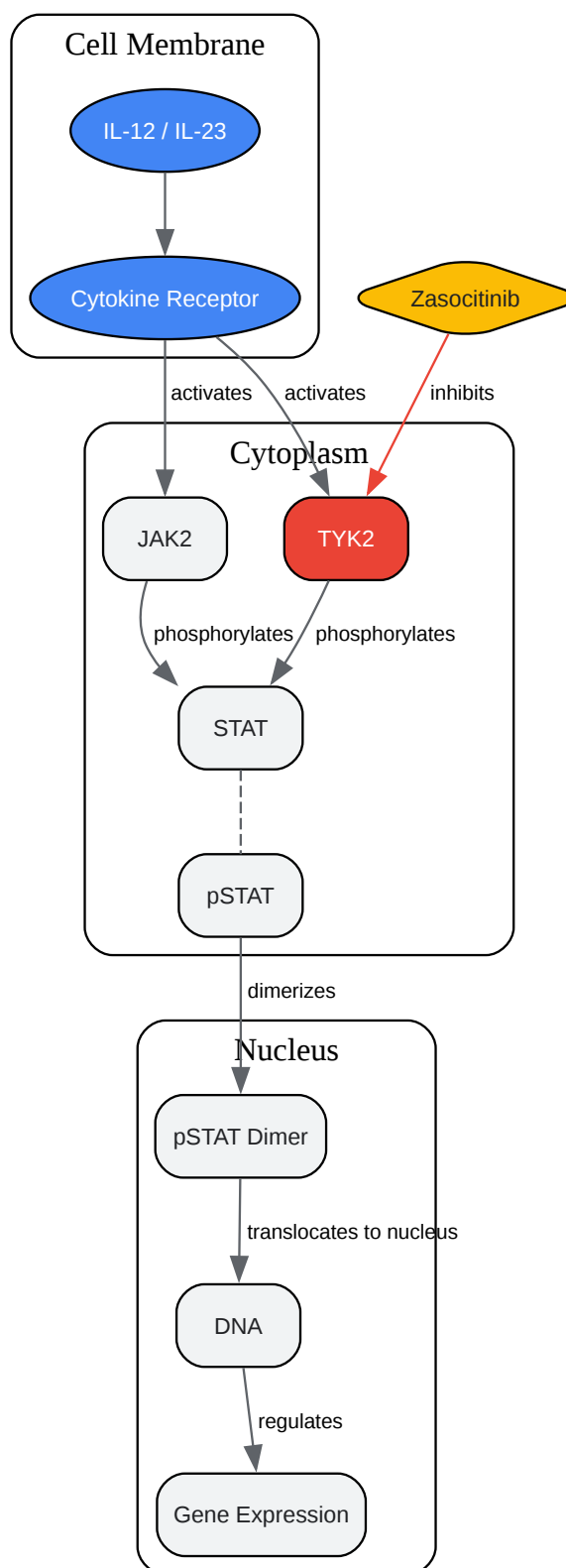
### 4. Data Analysis:

- Calculate the emission ratio for each well by dividing the acceptor signal (665 nm) by the donor signal (615 nm).
- Plot the emission ratio against the logarithm of the **Zasocitinib** concentration.
- Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC<sub>50</sub> value.

## Signaling Pathway and Assay Principle Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the TYK2 signaling pathway and the principle of the LanthaScreen® Eu Kinase Binding Assay.

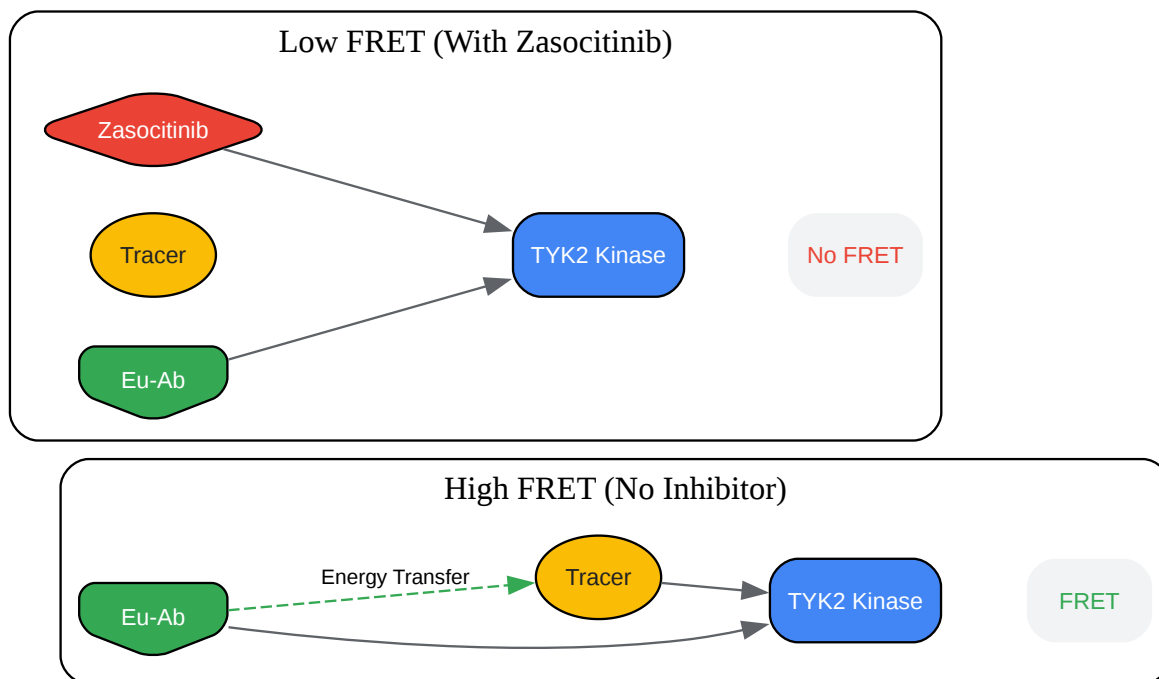
### TYK2 Signaling Pathway



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Simplified TYK2 signaling pathway and the inhibitory action of **Zasocitinib**.

## LanthaScreen® Assay Principle



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Principle of the LanthaScreen® Eu Kinase Binding Assay.

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